molecular formula C9H8ClNO2 B6150411 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene CAS No. 1017412-00-8

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene

Cat. No.: B6150411
CAS No.: 1017412-00-8
M. Wt: 197.62 g/mol
InChI Key: KZOBNHJOVQNKNI-UHFFFAOYSA-N
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Description

1-Chloro-4-isocyanato-5-methoxy-2-methylbenzene ( 1017412-00-8) is a versatile aromatic isocyanate with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . Its structure incorporates both a reactive isocyanate group (-N=C=O) and a chloro-methoxy-methyl substituted benzene ring, making it a valuable bifunctional synthetic building block for researchers in medicinal chemistry and chemical development . The isocyanate group readily undergoes addition reactions with nucleophiles like amines and alcohols, enabling the synthesis of ureas, carbamates, and other pharmacologically important cores. The specific substitution pattern on the aromatic ring allows for further functionalization via cross-coupling reactions or provides steric and electronic modulation, which is crucial for optimizing the properties of target molecules in drug discovery programs. Researchers should handle this compound with extreme care. It is classified with the signal word Danger and carries hazard statements including H301+H331 (Toxic if swallowed or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) . It has a UN number of 2206 and a packing group of III . This product is intended For Research Use Only and is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1017412-00-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

1-chloro-4-isocyanato-5-methoxy-2-methylbenzene

InChI

InChI=1S/C9H8ClNO2/c1-6-3-8(11-5-12)9(13-2)4-7(6)10/h3-4H,1-2H3

InChI Key

KZOBNHJOVQNKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N=C=O

Purity

95

Origin of Product

United States

Mechanistic Investigations of 1 Chloro 4 Isocyanato 5 Methoxy 2 Methylbenzene Reactivity

Reactivity of the Isocyanate Moiety

The isocyanate group (-N=C=O) is characterized by a central carbon atom that is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. This inherent electrophilicity is the cornerstone of its diverse reactivity.

Nucleophilic Addition Reactions with Alcohols and Amines

Nucleophilic addition is the most characteristic reaction of isocyanates. youtube.com The general mechanism involves the attack of a nucleophile on the central carbon of the isocyanate, leading to the formation of a tetrahedral intermediate, which is then protonated to yield the final product. youtube.com

Formation of Carbamates and Ureas: Mechanistic Studies

The reaction of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene with alcohols produces carbamates (urethanes), while its reaction with primary or secondary amines yields substituted ureas.

Carbamate (B1207046) Formation: When an alcohol (R'-OH) reacts with the isocyanate, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile. It attacks the isocyanate carbon, and a subsequent proton transfer from the alcohol to the isocyanate nitrogen results in the formation of a carbamate.

Urea (B33335) Formation: Similarly, the nitrogen atom of an amine (R'-NH₂) attacks the isocyanate carbon. The subsequent proton transfer from the amine to the isocyanate nitrogen forms a substituted urea. This reaction is typically very rapid, often proceeding without the need for a catalyst.

The mechanism for these nucleophilic additions proceeds through a tetrahedral intermediate, and the rate-determining step is generally the initial nucleophilic attack. acs.org

Kinetic Studies of Isocyanate Reactivity with Diverse Nucleophiles

The rate of nucleophilic addition to the isocyanate group is highly dependent on the nature of the nucleophile. Kinetic studies on analogous aromatic isocyanates reveal a clear hierarchy of reactivity. Generally, the nucleophilicity of the attacking atom dictates the reaction rate. Amines are significantly more reactive than alcohols due to the higher nucleophilicity of nitrogen compared to oxygen.

The reaction kinetics are typically second-order, being first-order in both the isocyanate and the nucleophile. zenodo.org Steric hindrance at either the isocyanate or the nucleophile can significantly decrease the reaction rate.

Below is a representative table illustrating the expected relative reaction rates for this compound with a selection of common nucleophiles, based on established reactivity principles.

NucleophileNucleophile ClassExpected Relative Rate (k_rel)Product Type
n-ButylaminePrimary Amine~1000Urea
PiperidineSecondary Amine~800Urea
AnilineAromatic Amine~10Urea
MethanolPrimary Alcohol~1Carbamate
tert-ButanolTertiary Alcohol~0.01Carbamate

Cycloaddition Reactions Involving the Isocyanate Group (e.g., [2+2] cycloadditions)

Isocyanates can participate in various cycloaddition reactions. The C=N double bond of the isocyanate group can react with electron-rich alkenes in a [2+2] cycloaddition to form β-lactams. Furthermore, isocyanates can act as dipolarophiles in 1,3-dipolar cycloaddition reactions with species like nitrones or azides. researchgate.net These reactions provide a versatile route to various heterocyclic compounds. researchgate.netrsc.org The mechanism can be either concerted or stepwise, often depending on the polarity of the solvent. acs.org For instance, reactions with nitrones may proceed through a concerted mechanism in apolar solvents but a stepwise one in polar solvents. acs.orgresearchgate.net

Polymerization Mechanisms: Investigating Chain Growth and Step Growth Processes

The reactivity of the isocyanate group is fundamental to the synthesis of polyurethanes. This compound can act as a monomer in polymerization reactions.

Step-Growth Polymerization: This is the most common polymerization pathway for isocyanates. In reaction with a diol or polyol, the isocyanate undergoes repeated nucleophilic addition reactions to form a polyurethane. The formation of the polymer chain proceeds in a stepwise fashion, where monomers, dimers, and oligomers react with each other.

Chain-Growth Polymerization: Under specific conditions, typically with anionic initiators at low temperatures, isocyanates can undergo chain-growth polymerization across the C=N bond to form polyisocyanates (nylon-1 polymers). This process involves initiation, propagation, and termination steps, characteristic of chain reactions.

Reactivity of the Aromatic Ring

The reactivity of the benzene (B151609) ring in this compound towards electrophilic substitution is governed by the combined directing and activating/deactivating effects of its four substituents.

The directing influence of each substituent is as follows:

-OCH₃ (Methoxy): A strongly activating group and an ortho, para-director due to its strong +R (resonance) effect.

-CH₃ (Methyl): An activating group and an ortho, para-director due to inductive effects and hyperconjugation.

-NCO (Isocyanato): A strongly deactivating group and a meta-director due to its strong -I and -R effects.

When multiple substituents are present on a benzene ring, their directing effects can be either reinforcing or antagonistic. msu.edu In this molecule, the powerful activating and ortho, para-directing nature of the methoxy (B1213986) group is expected to dominate. The available positions for electrophilic attack are C-3 and C-6. The methoxy group directs to its ortho position (C-6), and the methyl group directs to its ortho position (C-3). The chloro group also directs to its ortho position (C-6). The isocyanato group directs meta to itself, which would be C-6 and C-2 (already substituted). Therefore, the directing effects of the methoxy, methyl, and chloro groups are largely cooperative.

SubstituentPositionEffect on ReactivityDirecting Influence
-OCH₃C-5Strongly ActivatingOrtho, Para (to C-6, C-4, C-2)
-CH₃C-2ActivatingOrtho, Para (to C-3, C-1, C-5)
-ClC-1DeactivatingOrtho, Para (to C-6, C-2, C-4)
-NCOC-4Strongly DeactivatingMeta (to C-3, C-5)

Considering both electronic and steric factors, electrophilic attack is most likely to occur at the C-6 position. This position is ortho to the strongly activating methoxy group and the deactivating chloro group, and para to the activating methyl group. The C-3 position is sterically more hindered, being situated between the methyl and isocyanato groups.

Nucleophilic aromatic substitution (SNAr) on the chlorine atom is generally unlikely. This mechanism typically requires the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.org In this molecule, the isocyanato group is meta to the chlorine, and the ring is also substituted with activating groups (-OCH₃, -CH₃), which destabilize the negative charge of the Meisenheimer complex intermediate, thus disfavoring the SNAr mechanism. libretexts.org

: A Review of Current Understanding

Despite extensive searches of scientific literature, detailed mechanistic, kinetic, and thermodynamic studies specifically focused on the compound this compound are not available in the public domain. Therefore, a comprehensive analysis as outlined in the requested article cannot be provided at this time.

While general principles of aromatic chemistry allow for predictions of reactivity, the absence of specific experimental or computational data for this particular molecule prevents a detailed and scientifically accurate discussion of its reaction mechanisms. The interplay of the chloro, isocyanato, methoxy, and methyl substituents on the benzene ring would create a unique electronic and steric environment, and any analysis without specific data would be purely speculative.

To provide a scientifically rigorous article, information on the following would be required:

Experimental studies detailing the outcomes of reactions such as electrophilic and nucleophilic aromatic substitutions, including product distribution and reaction rates.

Computational chemistry studies that model the molecule's electronic structure, frontier molecular orbitals, and the transition states of potential reaction pathways.

Kinetic studies that measure reaction rate constants under various conditions (e.g., different temperatures, solvents, and concentrations of reactants).

Thermodynamic studies that determine the enthalpy, entropy, and Gibbs free energy changes for relevant reactions.

Without such dedicated research on this compound, it is impossible to construct the requested data tables or provide in-depth research findings for the specified subsections.

Computational and Theoretical Studies of 1 Chloro 4 Isocyanato 5 Methoxy 2 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the chemical behavior of molecules. For a substituted benzene (B151609) derivative like 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene, these methods can provide deep insights into its conformational landscape and reactive sites.

Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism

While isocyanates can theoretically exhibit tautomerism, for an aryl isocyanate such as this, the isocyanate form is overwhelmingly stable compared to any potential carbodiimide (B86325) or other tautomeric forms. DFT calculations would be expected to confirm this, showing a significant energy difference that favors the isocyanate structure.

Table 1: Hypothetical DFT-Calculated Relative Energies of Conformers for this compound

Conformer Description of Dihedral Angles (e.g., C-C-N-C, C-C-O-C) Relative Energy (kcal/mol)
1 Planar orientation of NCO and OCH3 groups relative to the ring 0.00 (most stable)
2 Orthogonal orientation of the NCO group + X.X
3 Orthogonal orientation of the OCH3 group + Y.Y

Note: This table is illustrative. X.X and Y.Y represent energy values that would be determined by actual DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating methoxy (B1213986) and methyl groups. The LUMO, conversely, would likely be centered on the highly electrophilic isocyanate group. This distribution would indicate that the molecule is susceptible to nucleophilic attack at the isocyanate carbon.

Table 2: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Location Implication for Reactivity
HOMO Energy Relatively high (less negative) Good electron donor at the aromatic ring
LUMO Energy Low (more negative/less positive) Susceptible to nucleophilic attack
HOMO-LUMO Gap Moderate Indicates a balance of stability and reactivity
HOMO Location Phenyl ring, methoxy group Site for electrophilic attack

| LUMO Location | Isocyanate (NCO) group | Site for nucleophilic attack |

Electrostatic Potential Surface (MEP) Mapping for Predicting Reaction Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant region of positive electrostatic potential around the carbon atom of the isocyanate group, confirming its high electrophilicity. The oxygen atoms of the isocyanate and methoxy groups, along with the chlorine atom, would exhibit negative potential due to their high electronegativity. The aromatic ring would likely show a varied potential due to the competing electronic effects of the substituents.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can model the behavior of molecules over time, offering insights into their dynamic properties in different environments.

Investigating Molecular Interactions in Solution and Solid State

MD simulations could be used to study how molecules of this compound interact with each other in the solid state and with solvent molecules in solution. In the solid state, simulations could predict crystal packing arrangements, identifying key intermolecular interactions such as dipole-dipole forces and van der Waals contacts. In solution, MD could illustrate the solvation shell around the molecule and how different solvents might influence its conformational preferences.

Conformational Dynamics of the Isocyanate Group and Aromatic Ring

MD simulations would allow for the exploration of the flexibility of this compound. This includes the rotation of the isocyanate and methoxy groups relative to the aromatic ring. Such simulations could provide information on the timescales of these motions and the probability of finding the molecule in different conformational states at a given temperature, which can be crucial for understanding its reactivity and interactions with other molecules.

Structure-Reactivity Relationship Modeling

The prediction of a molecule's reactivity and biological activity based on its chemical structure is a cornerstone of modern computational chemistry. For this compound, understanding the interplay of its various substituents is key to predicting its behavior in chemical reactions.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unipi.itresearchgate.net These models are instrumental in predicting the activity of new compounds and understanding the structural features that are crucial for their function.

For a molecule like this compound, a QSAR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the isocyanate group (-NCO) is a strong electron-withdrawing group, which would significantly influence the electron distribution in the benzene ring.

Steric Descriptors: These relate to the size and shape of the molecule and its substituents. Examples include molecular volume, surface area, and specific steric parameters like those developed by Taft. The methyl (-CH3) and chloro (-Cl) groups at positions 2 and 1, respectively, would introduce steric hindrance around the isocyanate group.

Hydrophobic Descriptors: These describe the hydrophobicity of the molecule, which is crucial for its interaction with biological systems. The octanol-water partition coefficient (logP) is a commonly used hydrophobic descriptor. The methoxy (-OCH3) group can influence the hydrophobicity of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

A hypothetical QSAR study for a series of analogs of this compound could involve the development of a regression equation of the form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ...

The following interactive table illustrates the types of descriptors that would be relevant in a QSAR analysis of this compound and its hypothetical derivatives.

Descriptor TypeDescriptor ExampleValue (Hypothetical)
ElectronicDipole Moment (Debye)3.5
ElectronicHOMO Energy (eV)-8.2
ElectronicLUMO Energy (eV)-1.5
StericMolecular Volume (ų)180
StericMolar Refractivity55
HydrophobicLogP3.2
TopologicalWiener Index850

This table can be sorted by clicking on the headers to compare the hypothetical values of different descriptor types.

The Hammett and Taft equations are linear free-energy relationships that provide a quantitative means to assess the electronic and steric effects of substituents on the reactivity of aromatic and aliphatic compounds, respectively.

The Hammett equation is given by:

log(k/k0) = σρ

where k is the rate constant for the substituted reaction, k0 is the rate constant for the unsubstituted reaction, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the nature of the reaction.

Methoxy (-OCH3): This group is electron-withdrawing inductively (-I) but strongly electron-donating through resonance (+R).

Methyl (-CH3): This group is electron-donating through its inductive effect (+I) and hyperconjugation.

The Taft equation extends this analysis to include steric effects, which is particularly relevant for ortho-substituted compounds. The equation is:

log(k/k0) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, ρ* is the polar sensitivity factor, and δ is the steric sensitivity factor. The methyl group at the ortho position to the isocyanate group would exert a significant steric effect.

The following interactive table provides the Hammett (σ) and Taft (Es) constants for the substituents present in this compound.

SubstituentPositionHammett Constant (σp)Taft Steric Constant (Es)
-Clpara0.23-0.97
-OCH3meta0.12-0.55
-CH3ortho-0.17-1.24

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry provides powerful tools for the rational design of new molecules with desired properties and for the elucidation of reaction mechanisms.

The design of novel derivatives of this compound could be guided by the insights gained from QSAR and Hammett/Taft analyses. For example, if a particular biological activity is found to be correlated with a higher electron density on the isocyanate group, new derivatives could be designed with additional electron-donating groups on the aromatic ring. Computational methods like Density Functional Theory (DFT) can be used to calculate the properties of these designed molecules before their synthesis, allowing for a more focused and efficient drug discovery process.

Furthermore, computational modeling can be employed to investigate the reaction pathways of this compound. For instance, the reaction of the isocyanate group with a nucleophile, a fundamental reaction in polyurethane chemistry, can be modeled to determine the transition state structures and activation energies. mdpi.com This information is crucial for understanding the reaction mechanism and for predicting the reaction rates under different conditions. Quantum chemical calculations have been used to study the gas-phase reactions of aromatic isocyanates, providing insights into their atmospheric chemistry and reactivity. researchgate.netnih.gov Such studies on this compound would help in predicting its environmental fate and potential reactivity with biological nucleophiles.

Advanced Analytical Methodologies for Investigating 1 Chloro 4 Isocyanato 5 Methoxy 2 Methylbenzene

Spectroscopic Techniques for Mechanistic Elucidation and In-situ Monitoring

Spectroscopic methods provide real-time and structural information essential for understanding the chemical transformations of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the reactivity of the isocyanate (-N=C=O) group in this compound. The isocyanate functional group exhibits a strong and characteristic absorption band, making it readily distinguishable and quantifiable.

Key Applications and Research Findings:

In-situ Reaction Monitoring: The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in the region of 2250-2280 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the isocyanate, allowing for real-time monitoring of its consumption during a reaction, such as urethane (B1682113) or urea (B33335) formation.

Identification of Reaction Products: As the isocyanate group reacts, new functional groups are formed, which can be identified by the appearance of new characteristic absorption bands. For instance, in a reaction with an alcohol to form a urethane, the disappearance of the isocyanate peak will be accompanied by the appearance of bands corresponding to N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1700 cm⁻¹) of the urethane linkage.

Mechanistic Insights: By tracking the formation of intermediates and byproducts, FTIR can provide insights into the reaction mechanism. For example, the formation of an unstable intermediate might be detected by the transient appearance of specific absorption bands.

Interactive Data Table: Characteristic FTIR Absorption Bands

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2280Strong, Sharp
Urethane (R-NH-CO-OR')N-H Stretch3200 - 3400Medium
C=O Stretch1680 - 1740Strong
Urea (R-NH-CO-NH-R')N-H Stretch3300 - 3500Medium
C=O Stretch1630 - 1680Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of organic molecules, including the starting material, intermediates, and final products in reactions involving this compound. ipb.pt Advanced 2D-NMR techniques are particularly crucial for complex structures. researchgate.net

Detailed Research Findings:

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the aromatic protons, the methyl protons, and the methoxy (B1213986) protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of this compound would be the carbon of the isocyanate group, which typically appears in the range of 120-130 ppm. The chemical shifts of the aromatic carbons provide further confirmation of the substituent effects.

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and between protons and carbons, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range correlations, which is vital for piecing together the complete molecular structure, especially for reaction intermediates where the structure is not known beforehand. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HAromatic H6.8 - 7.5Singlet/Doublet
Methoxy (-OCH₃)3.8 - 4.0Singlet
Methyl (-CH₃)2.2 - 2.5Singlet
¹³CIsocyanate (-NCO)120 - 130Singlet
Aromatic C-Cl125 - 135Singlet
Aromatic C-O150 - 160Singlet
Aromatic C-H110 - 130Singlet
Aromatic C-CH₃130 - 140Singlet
Methoxy (-OCH₃)55 - 65Singlet
Methyl (-CH₃)15 - 25Singlet

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. nih.gov It is particularly useful for monitoring reactions in aqueous media and for studying symmetric vibrations that may be weak or inactive in the infrared spectrum.

Key Research Findings:

Vibrational Mode Analysis: The Raman spectrum of this compound would show characteristic bands for the various functional groups. The symmetric stretch of the isocyanate group, which is often weak in the IR spectrum, can be observed in the Raman spectrum. The vibrations of the substituted benzene ring will also give rise to a series of characteristic bands. A study on related chloro-methylphenyl isocyanates has shown that C-Cl stretching vibrations give rise to strong absorption in the range of 760-505 cm⁻¹. researchgate.net

Reaction Progress Monitoring: Similar to FTIR, the intensity of the isocyanate band can be monitored to track the progress of a reaction. Raman spectroscopy can be particularly advantageous for in-situ monitoring using fiber optic probes, allowing for real-time analysis without the need to extract samples.

Interactive Data Table: Key Raman Shifts for Analysis

Functional Group/VibrationTypical Raman Shift (cm⁻¹)
Isocyanate (-N=C=O) Symmetric Stretch1400 - 1500
Aromatic Ring Breathing990 - 1010
C-Cl Stretch505 - 760 researchgate.net
C-H Aromatic Stretch3000 - 3100

Chromatographic and Mass Spectrometric Approaches in Reaction Monitoring

Chromatographic and mass spectrometric techniques are essential for separating complex mixtures and identifying individual components, making them invaluable for reaction monitoring and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. amazonaws.com It is widely used in the pharmaceutical and chemical industries for purity testing and quantitative analysis. amazonaws.com

Method Development Considerations:

Stationary Phase: A reversed-phase column (e.g., C18) is typically the first choice for a molecule like this compound due to its organic nature.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used. Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of the starting material, intermediates, and products.

Detector: A UV detector is suitable for this compound due to the presence of the aromatic ring, which absorbs UV light. The wavelength of maximum absorbance should be determined for optimal sensitivity.

Purity and Conversion Studies: By integrating the peak areas in the chromatogram, the purity of the starting material and the conversion to products can be accurately determined. A validated HPLC method is crucial for quality control. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net It is particularly useful for identifying volatile byproducts that may be formed in reactions involving this compound.

Applications in Reaction Analysis:

Identification of Volatile Byproducts: In the synthesis or subsequent reactions of the target compound, volatile byproducts may be formed through side reactions or degradation. GC-MS can separate these components and provide their mass spectra, which can be compared to spectral libraries for identification.

Reaction Monitoring: For reactions where either the starting material or a key product is volatile, GC-MS can be used to monitor the reaction progress.

Headspace Analysis: Headspace GC-MS can be used to analyze the volatile components in the vapor phase above a reaction mixture, which can provide valuable information about the reaction pathway.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Intermediates

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of non-volatile or thermally labile compounds that are not suitable for gas chromatography. In the context of this compound, which is highly reactive, LC-MS is particularly valuable for identifying non-volatile intermediates and products formed during its synthesis or subsequent reactions.

The isocyanate group (–N=C=O) readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and amines, respectively. nih.gov These derivatives are typically less volatile and more polar than the parent isocyanate. LC, particularly reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), can effectively separate these compounds from the reaction mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft method that minimizes fragmentation and typically produces protonated molecules [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the determination of their molecular weights. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nih.gov

For instance, in a reaction study of this compound with methanol, LC-MS could be used to monitor the disappearance of the starting material and the formation of the corresponding methyl carbamate (B1207046).

Table 1: Hypothetical LC-MS Data for Potential Reaction Products of this compound This table is illustrative and shows the expected mass-to-charge ratios for potential non-volatile products.

Potential ProductReactantExpected [M+H]⁺ (m/z)
Methyl (4-chloro-5-methoxy-2-methylphenyl)carbamateMethanol230.05
1,3-bis(4-chloro-5-methoxy-2-methylphenyl)ureaWater (forming an amine intermediate)383.08
1-(4-chloro-5-methoxy-2-methylphenyl)-3-ethylureaEthylamine243.09

X-ray Crystallography and Solid-State Characterization Methodologies

Should a suitable single crystal of this compound be obtained, Single Crystal X-ray Diffraction (SC-XRD) would yield a detailed map of electron density within the crystal. From this, the exact positions of all atoms in the molecule can be determined. This analysis would confirm the substitution pattern on the benzene ring and provide precise measurements of the geometry of the isocyanate group.

For example, studies on similar compounds like phenyl isocyanate have shown that the molecule is planar, with the N=C=O linkage being nearly linear. wikipedia.org The C=N and C=O bond lengths in phenyl isocyanate were determined to be 1.195 Å and 1.173 Å, respectively. wikipedia.org Similar data for this compound would allow for a detailed comparison of the electronic effects of the chloro, methoxy, and methyl substituents on the geometry of the isocyanate functional group.

Table 2: Illustrative Crystallographic Data Expected for this compound This table presents the type of data that would be obtained from a single-crystal X-ray diffraction analysis and is for illustrative purposes only.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)95.5
Volume (ų)945.2
Calculated Density (g/cm³)1.40

In many cases, chemical syntheses yield microcrystalline powders rather than large single crystals suitable for SC-XRD. rsc.org In such scenarios, Powder X-ray Diffraction (PXRD) is an essential tool for solid-state characterization. PXRD analysis provides a "fingerprint" of the crystalline solid, which is useful for phase identification, assessment of sample purity, and monitoring of polymorphic transformations. rsc.org

The PXRD pattern consists of a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline lattice. By comparing the experimental PXRD pattern of a synthesized batch of this compound to a reference pattern (either calculated from single-crystal data or from a standard), one can confirm its identity and purity. The absence of peaks from known starting materials or by-products would indicate a high degree of purity.

Table 3: Representative Powder X-ray Diffraction Peaks This table provides an example of the kind of data generated from a PXRD experiment.

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
21.14.2170
25.83.4595
28.43.1460

Thermal Analysis Techniques for Reaction Thermodynamics (e.g., Differential Scanning Calorimetry in reaction studies)

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.org

In the study of this compound, DSC can be used to investigate the thermodynamics and kinetics of its reactions. For example, by running a reaction between the isocyanate and an alcohol in the DSC sample pan, the heat of reaction (enthalpy, ΔH) can be directly measured. libretexts.org The reaction between an isocyanate and an alcohol to form a urethane is typically exothermic, resulting in a measurable heat release. researchgate.net The total heat evolved, obtained by integrating the area under the exothermic peak in the DSC thermogram, is proportional to the total enthalpy of the reaction.

Furthermore, by conducting the experiment at several different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using methods like the Kissinger or Ozawa-Flynn-Wall analysis. researchgate.net This information is vital for understanding the reactivity of the isocyanate and for controlling reaction conditions in a larger-scale synthesis.

Table 4: Typical Thermodynamic Data from a DSC Study of an Isocyanate-Alcohol Reaction This table illustrates the type of thermodynamic and kinetic data that can be obtained from DSC analysis.

ParameterExample Value
Onset Temperature (°C)85.2
Peak Exotherm Temperature (°C)110.5
Enthalpy of Reaction (ΔH, kJ/mol)-75.0
Activation Energy (Ea, kJ/mol)65.0

Derivatization Strategies and Role in Complex Molecule Synthesis

Design and Synthesis of Advanced Isocyanate-Derived Scaffolds

The reaction of the isocyanate group with nucleophiles is a highly efficient method for creating new chemical entities. The resulting urea (B33335), thiourea (B124793), and carbamate (B1207046) linkages are important pharmacophores and are integral to the structure of many functional materials.

The synthesis of urea and thiourea derivatives from isocyanates is a well-established and robust transformation. The reaction of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene with primary or secondary amines would yield the corresponding substituted ureas. Similarly, reaction with thioamines or sources of the sulfhydryl anion would lead to the formation of thioureas. These reactions are typically high-yielding and proceed under mild conditions.

The resulting urea and thiourea derivatives, incorporating the 4-chloro-3-methoxy-6-methylphenyl moiety, can serve as valuable building blocks in medicinal chemistry and materials science. The presence of both hydrogen bond donors (N-H) and acceptors (C=O or C=S) in these motifs allows for the formation of predictable supramolecular structures.

Table 1: Hypothetical Urea and Thiourea Derivatives of this compound

Nucleophile (R-NH₂)Resulting DerivativeChemical Formula of Derivative
Aniline1-(4-Chloro-5-methoxy-2-methylphenyl)-3-phenylureaC₁₅H₁₅ClN₂O₂
Cyclohexylamine1-(4-Chloro-5-methoxy-2-methylphenyl)-3-cyclohexylureaC₁₅H₂₁ClN₂O₂
Benzylamine1-(4-Chloro-5-methoxy-2-methylphenyl)-3-benzylureaC₁₆H₁₇ClN₂O₂
Aniline (Thiourea)1-(4-Chloro-5-methoxy-2-methylphenyl)-3-phenylthioureaC₁₅H₁₅ClN₂OS

Note: This table presents hypothetical products based on established chemical principles, as specific literature for these reactions with this compound is not available.

The reaction of isocyanates with alcohols and thiols provides a direct route to carbamates and thiocarbamates, respectively. The addition of an alcohol to this compound would yield an N-(4-chloro-5-methoxy-2-methylphenyl)carbamate. These reactions are often catalyzed by bases or organometallic compounds.

Carbamates are stable functional groups found in numerous pharmaceuticals and agrochemicals. The specific substitution pattern on the aromatic ring of this compound could be leveraged to fine-tune the biological activity or material properties of the resulting carbamate derivatives.

Table 2: Hypothetical Carbamate Derivatives of this compound

Nucleophile (R-OH)Resulting DerivativeChemical Formula of Derivative
EthanolEthyl (4-chloro-5-methoxy-2-methylphenyl)carbamateC₁₁H₁₄ClNO₃
PhenolPhenyl (4-chloro-5-methoxy-2-methylphenyl)carbamateC₁₅H₁₄ClNO₃
Benzyl alcoholBenzyl (4-chloro-5-methoxy-2-methylphenyl)carbamateC₁₆H₁₆ClNO₃

Note: This table presents hypothetical products based on established chemical principles, as specific literature for these reactions with this compound is not available.

The isocyanate functionality is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Cycloaddition reactions, such as [2+2], [3+2], and [4+2] cycloadditions, with various unsaturated substrates can lead to the formation of four, five, and six-membered rings, respectively. Additionally, intramolecular cyclization reactions of appropriately substituted urea or carbamate derivatives can provide access to more complex heterocyclic systems.

For instance, the reaction of this compound with a molecule containing both a nucleophilic group and a group capable of cyclization could lead to the one-pot synthesis of novel heterocycles. The specific nature of the heterocyclic system formed would depend on the reaction partner and the conditions employed.

This compound as a Precursor in Multi-Step Organic Synthesis

Beyond its direct derivatization, this isocyanate can serve as a key starting material in more elaborate synthetic sequences, enabling the construction of complex and functional molecules.

Isocyanates are important monomers in the synthesis of polyurethanes and polyureas. The polymerization of this compound with a suitable diol or diamine would proceed via a step-growth polymerization mechanism.

In the case of polyurethane synthesis with a diol, the mechanism involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate, leading to the formation of a urethane (B1682113) linkage. This process would repeat to build the polymer chain. For polyurea synthesis with a diamine, the amino group acts as the nucleophile, forming a urea linkage. The kinetics and mechanism of these polymerizations can be influenced by catalysts, such as tertiary amines or organotin compounds, which activate the isocyanate group or the nucleophile. The substituents on the aromatic ring of this compound could influence the rate of polymerization and the ultimate structure of the polymer.

While direct applications in the synthesis of natural product analogs are not documented for this specific isocyanate, its reactive nature makes it a plausible building block for such endeavors. The isocyanate group can be used to introduce a carbamoyl (B1232498) or related functionality into a complex molecule, which may be a key structural feature of a natural product or its analog.

For example, a multi-step synthesis could involve the coupling of this compound with a chiral alcohol or amine derived from the natural product scaffold. This would allow for the introduction of the substituted aromatic moiety and the exploration of structure-activity relationships in the resulting analogs. The chloro, methoxy (B1213986), and methyl groups on the aromatic ring provide handles for further synthetic modifications, potentially enabling the synthesis of a library of related compounds for biological evaluation.

Role in Combinatorial Chemistry Libraries (e.g., for reaction discovery).

Extensive searches of scientific literature and chemical databases did not yield specific examples of the utilization of this compound in combinatorial chemistry libraries for the purpose of reaction discovery. While isocyanates are a valuable class of reagents in combinatorial chemistry due to their reactivity towards a wide range of nucleophiles to form ureas, carbamates, and other derivatives, the specific application of this particular substituted benzene (B151609) in library synthesis is not documented in available literature. The inherent reactivity of the isocyanate group makes it a suitable candidate for parallel synthesis and the generation of diverse compound libraries. However, no published studies were identified that have explicitly employed this compound for this purpose.

Strategies for Stereoselective and Regioselective Transformations

No specific studies detailing stereoselective or regioselective transformations involving this compound have been reported in the reviewed scientific literature. The isocyanate functional group can, in principle, participate in reactions where stereoselectivity is a factor, particularly in reactions with chiral nucleophiles or in the presence of chiral catalysts. Similarly, the substituted benzene ring presents multiple sites for potential regioselective reactions. However, there is no available research that describes such specific transformations for this compound. Therefore, a discussion of established strategies for stereoselective and regioselective transformations of this compound cannot be provided based on the current body of scientific evidence.

Future Research Directions and Unexplored Reactivities

Sustainable Synthesis Approaches for 1-Chloro-4-isocyanato-5-methoxy-2-methylbenzene

The traditional synthesis of isocyanates relies heavily on the use of highly toxic phosgene (B1210022), generating significant environmental and safety concerns. researchgate.netnih.gov Consequently, a primary direction for future research is the development of sustainable, phosgene-free routes to synthesize this compound.

The application of green chemistry principles is paramount in modernizing isocyanate production. The main goal is to replace hazardous reagents like phosgene and its equivalents (diphosgene, triphosgene) with more environmentally friendly alternatives. adhesivesmag.comresearchgate.net Research in this area focuses on several promising phosgene-free pathways:

Thermal Decomposition of Carbamates: This two-step process is a leading non-phosgene alternative. researchgate.netnih.gov It involves first synthesizing a carbamate (B1207046) from the corresponding amine (the precursor to this compound) using a benign carbonyl source such as dimethyl carbonate (DMC) or urea (B33335). researchgate.net The resulting carbamate is then thermally cracked to yield the target isocyanate and an alcohol, which can often be recycled. nih.gov This route eliminates the use of chlorine chemistry, simplifying purification and enhancing product quality. nih.gov

The Curtius Rearrangement: This reaction offers another green pathway by converting carboxylic azides into isocyanates. libretexts.org The rearrangement can be initiated thermally or photochemically and proceeds with the loss of nitrogen gas, a harmless byproduct. libretexts.org For the target compound, this would involve synthesizing the corresponding carboxylic azide (B81097) precursor, which could then be converted to this compound.

Oxidative and Reductive Carbonylation: These methods utilize carbon monoxide as the carbonyl source to convert amines or nitro compounds, respectively, into isocyanates. researchgate.net While these reactions often require transition metal catalysts, research is ongoing to develop more sustainable catalytic systems. researchgate.net

The table below summarizes key phosgene-free synthesis routes applicable to isocyanates.

Synthesis RouteStarting Material(s)Key Reagents/ConditionsByproductsGreen Advantage
Carbamate DecompositionAmine, Dimethyl Carbonate/UreaCatalyst (e.g., ZnO), Thermal CrackingAlcohol, AmmoniaPhosgene-free, Recyclable byproducts. nih.gov
Curtius RearrangementCarboxylic AzideHeat or UV lightNitrogen GasAvoids toxic reagents, harmless byproduct. libretexts.org
Reductive CarbonylationNitro Compound, Carbon MonoxideCatalyst, High Pressure/Temp-Utilizes CO, avoids phosgene. researchgate.net
Oxidative CarbonylationAmine, Carbon MonoxideCatalyst, Oxidant-Direct conversion of amines. researchgate.net

The sustainability of this compound synthesis can be further enhanced by sourcing its aromatic precursors from renewable, bio-based feedstocks. rsc.org This approach reduces reliance on finite petrochemical resources. researchgate.net Lignocellulosic biomass, which is abundant and inexpensive, is a particularly promising source for aromatic compounds. mdpi.com

Lignin, a key component of this biomass, can be broken down to yield valuable aromatic chemicals like vanillic acid and syringic acid. google.com These molecules possess methoxy (B1213986) and hydroxyl functional groups on an aromatic ring, making them ideal starting points for synthesizing the substituted benzene (B151609) core of the target isocyanate. google.com For instance, a plausible synthetic pathway could involve the chemical modification of a lignin-derived aromatic compound to introduce the required chloro and methyl groups, followed by conversion of a functional group (e.g., amine) to the isocyanate.

Other potential bio-based sources for aromatic precursors include:

Vegetable Oils: Can be chemically transformed to produce a variety of chemical building blocks. researchgate.net

Carbohydrates and Sugars: Can be converted into furan (B31954) derivatives, which can then be further processed into aromatic compounds. researchgate.net

Amino Acids: Certain amino acids with aromatic side chains could serve as precursors. researchgate.net

The development of fully bio-based aromatic isocyanates is a key research goal, aiming to create polyurethanes and other materials with a significantly reduced carbon footprint. mdpi.comgoogle.com

Advanced Catalysis for Isocyanate Chemistry

Catalysis plays a crucial role in the reactions of isocyanates, particularly in the formation of polyurethanes where the isocyanate group reacts with hydroxyl compounds. wernerblank.comadhesivesmag.com Future research will focus on developing more efficient, selective, and sustainable catalysts for transformations involving this compound.

While organotin compounds like dibutyltin (B87310) dilaurate have been widely used as catalysts, their toxicity has prompted a search for safer alternatives. wernerblank.com This has led to increased interest in transition-metal-free catalysts. Research has shown that various metal salts and chelates can catalyze the isocyanate-hydroxyl reaction. wernerblank.com For example, zirconium-based catalysts have been found to be highly active, sometimes more so than traditional tin catalysts, and can selectively promote the desired isocyanate-hydroxyl reaction over side reactions with water. wernerblank.com

Furthermore, systems based on alkali metals, such as potassium methoxide (B1231860) (KOMe) and potassium tert-butoxide (KO-t-Bu), have been screened for their catalytic activity in forming urethane (B1682113) and urea linkages through isocyanate-free pathways, which provides insight into their potential for catalyzing isocyanate reactions directly. acs.org The active species in these systems is often the alkoxide anion, which demonstrates high catalytic activity. acs.org The development of such catalysts is crucial for applications where metal toxicity is a concern, such as in biomedical devices or coatings. nih.gov

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal-based catalysis. nih.govacs.org These catalysts are often less toxic and easier to remove from the final product. nih.gov For isocyanate transformations, several classes of organocatalysts have proven effective:

N-Heterocyclic Carbenes (NHCs): These are highly effective catalysts for a variety of reactions, including the formation of urethanes from isocyanates and alcohols. acs.org

Amidines and Guanidines: Strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can effectively catalyze the step-growth polyaddition of diols and diisocyanates. acs.orgacs.org

Tertiary Amines: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) are well-known catalysts that activate the alcohol by abstracting a proton, facilitating its nucleophilic attack on the isocyanate. libretexts.org

The use of organocatalysis in the reactions of this compound could lead to cleaner reaction profiles, higher selectivity, and products with improved purity, which is especially important in high-performance applications. acs.org

Exploring Novel Reaction Pathways

The high reactivity of the isocyanate group makes it a versatile functional group for chemical synthesis. rsc.org While its reaction with alcohols and amines is well-established, future research will likely explore novel and more complex reaction pathways for this compound.

Multicomponent Reactions (MCRs): Isocyanates are excellent building blocks in MCRs, where three or more reactants combine in a single step to form a complex product. nih.gov These reactions are highly efficient and atom-economical. Exploring the use of this compound in novel MCRs could lead to the synthesis of diverse heterocyclic compounds and other complex molecular architectures with potential applications in pharmaceuticals or materials science. nih.gov

Cycloaddition Reactions: Isocyanates can participate in various cycloaddition reactions. For example, phenyl isocyanate has been shown to undergo unexpected [3+2] cycloadditions with certain substrates at elevated temperatures, forming novel spirocyclic adducts. researchgate.net Investigating similar or other cycloaddition pathways, such as [2+2+2] cycloadditions, with the target compound could yield new classes of cyclic structures. researchgate.net

Cascade Reactions: The isocyanate group can trigger cascade reactions, where a single event initiates a series of subsequent intramolecular reactions to rapidly build molecular complexity. rsc.org Designing precursors that incorporate this compound and other reactive functionalities could enable the synthesis of complex polycyclic systems in a highly efficient manner. rsc.org

The electrophilicity of the isocyanate carbon is influenced by the electronic nature of its substituents. nih.gov The specific arrangement of the chloro, methoxy, and methyl groups on the aromatic ring of this compound will uniquely modulate its reactivity, opening up avenues for exploring these and other novel transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of isocyanates, particularly on an industrial scale, often involves hazardous reagents like phosgene. wikipedia.orgdoxuchem.comuniversityofcalifornia.edu Flow chemistry offers a safer and more efficient alternative by using sealed, continuous-flow reactors. universityofcalifornia.eduthieme-connect.comacs.orgrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous when dealing with highly reactive intermediates like acyl azides in Curtius rearrangements. thieme-connect.comacs.org Future work should focus on developing a continuous-flow process for the synthesis of this compound, potentially starting from the corresponding carboxylic acid or amine. thieme-connect.comacs.orgresearchgate.net Such a platform would not only mitigate safety concerns but also enable rapid library synthesis for drug discovery or materials science applications by integrating automated purification and analysis modules. rsc.orgrsc.org

Theoretical Predictions Guiding Experimental Discovery in Isocyanate Chemistry

Computational chemistry and theoretical modeling are powerful tools for understanding and predicting chemical reactivity. rsc.orgnih.govrsc.org Density Functional Theory (DFT) calculations, for instance, can elucidate the mechanisms of complex reactions, such as cycloadditions involving isocyanates, by mapping out the potential energy surfaces for different reaction pathways. researchgate.netacs.org Future theoretical studies on this compound could focus on several areas:

Predicting Reactivity: Calculating the activation barriers for various unexplored reactions to guide experimental efforts towards the most promising avenues. chemrxiv.org

Understanding Substituent Effects: Modeling how the electronic and steric effects of the chloro, methoxy, and methyl groups influence the reactivity of the isocyanate function and the aromatic ring.

Designing Novel Catalysts: Using computational screening to identify new catalysts for reactions such as C–H functionalization or cycloadditions that are specifically tailored to this substrate. rsc.org

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery of new reactions and applications for this versatile chemical compound. nih.govresearchgate.net

Q & A

Basic: How can competing reactivities of substituents be managed during the synthesis of 1-chloro-4-isocyanato-5-methoxy-2-methylbenzene?

Answer:
The synthesis must address the reactivity hierarchy of substituents. The isocyanato (-NCO) group is highly reactive toward nucleophiles, while the chloro and methoxy groups may influence regioselectivity. A stepwise approach is recommended:

Protection of reactive sites : Use temporary protecting groups (e.g., silyl ethers for hydroxyl intermediates) to prevent undesired side reactions during functionalization.

Order of substitution : Introduce the methoxy group first via nucleophilic aromatic substitution (if feasible), followed by chlorination using FeCl₃ or AlCl₃ as catalysts. The isocyanato group should be introduced last via Curtius or Hofmann rearrangements to avoid premature reactions .

Purification : Column chromatography (silica gel, pentane/ethyl acetate gradients) or recrystallization can isolate the product. Monitor intermediates via TLC and confirm structures with NMR and HRMS .

Basic: What spectroscopic methods are most effective for characterizing the isocyanato group in this compound?

Answer:

  • FT-IR : The isocyanato group exhibits a sharp stretch at ~2250–2275 cm⁻¹, distinct from nitriles (~2200 cm⁻¹) or carbonyls. Ensure sample dryness to avoid hydrolysis artifacts .
  • ¹³C NMR : Look for a signal at ~120–130 ppm (sp² carbons adjacent to NCO) and a deshielded carbon at ~130–140 ppm for the isocyanato group.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with exact mass matching theoretical values (e.g., C₉H₇ClNO₂ requires m/z 212.0112). Compare with analogs in for validation .

Advanced: How do electron-donating/withdrawing substituents affect the isocyanato group’s reactivity in nucleophilic additions?

Answer:
The methoxy (-OMe) group is electron-donating, activating the ring toward electrophilic substitution but deactivating the isocyanato group via resonance. Conversely, the chloro (-Cl) group is electron-withdrawing, increasing the electrophilicity of the NCO group. Computational studies (DFT) can model these effects:

  • HOMO-LUMO analysis : Methoxy raises HOMO energy, making the ring less susceptible to electrophilic attack but stabilizing intermediates.
  • Nucleophilic addition : In reactions with amines, the NCO group reacts faster in chloro-substituted analogs (e.g., ’s 2-chloro-1-isocyanato-4-methylbenzene) than in methoxy-dominant systems. Kinetic studies under controlled pH (5–9) are advised to minimize hydrolysis .

Advanced: How can contradictory data on reaction yields with palladium catalysts be resolved?

Answer:
Discrepancies often arise from catalyst loading, solvent polarity, or trace moisture. Systematic troubleshooting:

Catalyst screening : Test Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald-Hartwig catalysts with ligands (XPhos, SPhos) in dry toluene or THF.

Moisture control : Use molecular sieves or Schlenk techniques to exclude water, which hydrolyzes NCO groups.

Kinetic profiling : Monitor reactions via in-situ IR to identify side products (e.g., urea formation). Adjust equivalents of coupling partners (e.g., aryl boronic acids) to optimize yields .

Basic: What storage conditions prevent decomposition of the isocyanato group?

Answer:

  • Temperature : Store at –20°C under inert gas (Ar/N₂) to inhibit hydrolysis or polymerization.
  • Solvent : Dissolve in anhydrous DCM or THF; avoid protic solvents (water, alcohols).
  • pH stability : Maintain neutral conditions (pH 5–9) during handling; avoid acidic/basic environments that degrade NCO .

Advanced: Which computational tools predict regioselectivity in further functionalization reactions?

Answer:

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes by analyzing substituent effects. For example, meta-directing effects of -Cl and -OMe can be modeled to predict electrophilic attack sites.
  • DFT (Gaussian, ORCA) : Calculate Fukui indices to identify electrophilic/nucleophilic regions. Compare with analogs (e.g., ’s benzopyrazolooxazin derivatives) to validate predictions .

Advanced: What in vitro assays assess bioactivity given structural analogs?

Answer:

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATP-Glo™). Compare with ’s benzothiazole derivatives, which target cancer pathways.
  • Cytotoxicity : Use MTT assays on HeLa or MCF-7 cells. Pre-treat with glutathione to test NCO’s thiol reactivity, a common mechanism in pro-drug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.